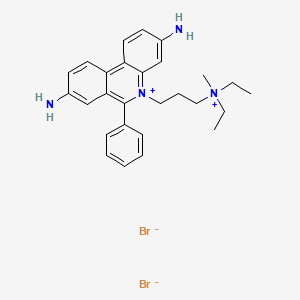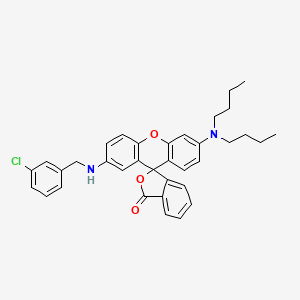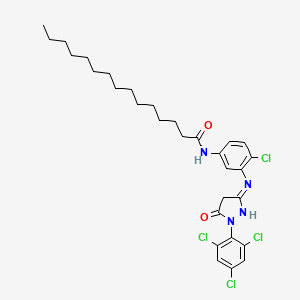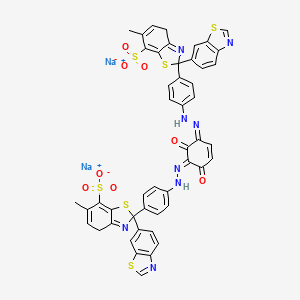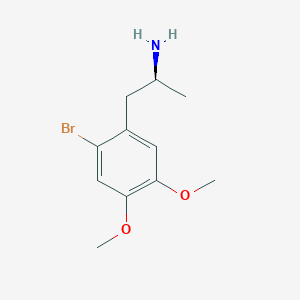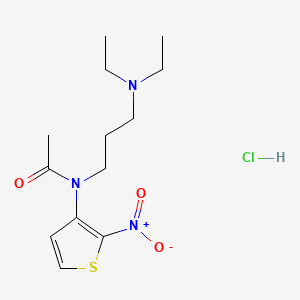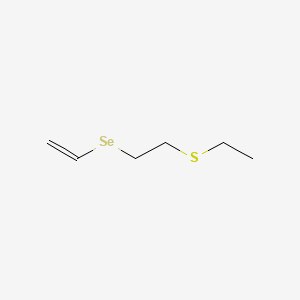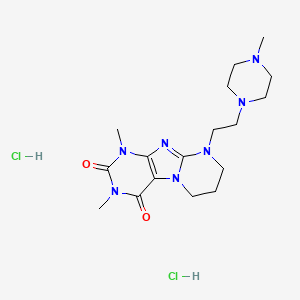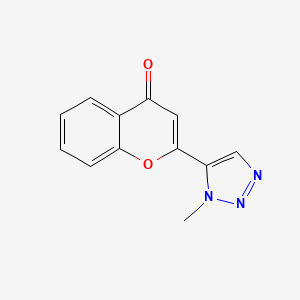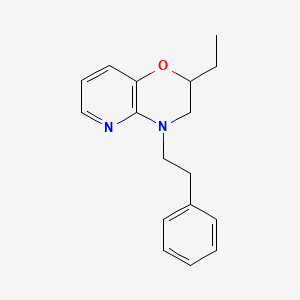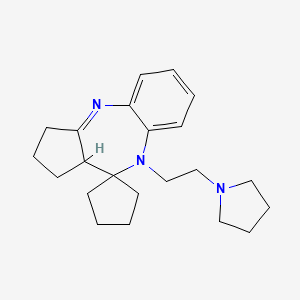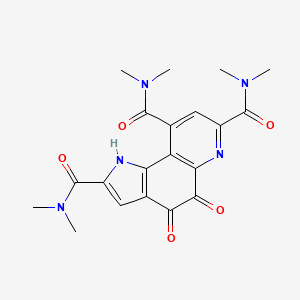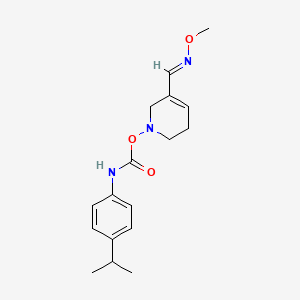
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro moiety, and a methyloxime group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the tetrahydro moiety: This step often involves hydrogenation reactions under specific conditions.
Attachment of the 4-(1-methylethyl)phenyl group: This is usually done through a nucleophilic substitution reaction.
Formation of the methyloxime group: This step involves the reaction of the aldehyde group with methoxyamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyridinecarboxaldehyde derivatives: These compounds share the pyridine ring structure but differ in their substituents.
Tetrahydropyridine derivatives: These compounds have a similar tetrahydro moiety but may have different functional groups attached.
Methyloxime derivatives: These compounds contain the methyloxime group but differ in their core structures.
Uniqueness
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
145071-65-4 |
|---|---|
分子式 |
C17H23N3O3 |
分子量 |
317.4 g/mol |
IUPAC名 |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-13(2)15-6-8-16(9-7-15)19-17(21)23-20-10-4-5-14(12-20)11-18-22-3/h5-9,11,13H,4,10,12H2,1-3H3,(H,19,21)/b18-11+ |
InChIキー |
RZADBKJQNNVMMS-WOJGMQOQSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)ON2CCC=C(C2)/C=N/OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)ON2CCC=C(C2)C=NOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



